Atiprimod

JAK-STAT signaling kinase inhibition myeloproliferative neoplasms

Atiprimod is the definitive JAK2/JAK3 dual inhibitor for studies requiring pathway dissection without confounding JAK1 suppression (JAK2 IC50: 397 nM). Unlike ruxolitinib, its unique macrophage-targeting immunomodulatory activity and 1.6-fold selectivity for JAK2V617F-mutant cells (IC50 0.42 μM) enable mutation-specific efficacy studies in MPN models. Validated in SCID mouse xenografts (31–55% TGI) and Phase I RA trials. Ideal for IL-6/STAT3 myeloma research.

Molecular Formula C22H44N2
Molecular Weight 336.6 g/mol
CAS No. 123018-47-3
Cat. No. B1683845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtiprimod
CAS123018-47-3
Synonymsantiprimod
atiprimod
azaspirane
N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride
SK and F 106615
SK and F 106615, dihydrochloride
SK and F-106615
SKF 106615
SKF-106615
Molecular FormulaC22H44N2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC
InChIInChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3
InChIKeySERHTTSLBVGRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atiprimod (CAS 123018-47-3) Procurement Guide: Chemical Identity and Core Pharmacological Profile


Atiprimod (INN, codenamed SK&F 106615, also known as Azaspirane) is a synthetic small molecule belonging to the azaspirane class of cationic amphiphilic agents [1]. It is characterized as an orally bioavailable inhibitor of Janus kinase 2 (JAK2) with an IC50 value of 397 nM, and also inhibits JAK3, thereby suppressing downstream phosphorylation of STAT3 and STAT5 . Atiprimod blocks interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) signaling pathways, downregulates anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1, and demonstrates antiproliferative, anti-inflammatory, and antiangiogenic activities [2].

Why Generic JAK Inhibitor Substitution Fails: Atiprimod-Specific Procurement Considerations


Although Atiprimod shares JAK2 inhibitory activity with clinical agents such as ruxolitinib and fedratinib, direct substitution is scientifically unsound due to marked differences in kinase selectivity profile, ancillary biological activities, and therapeutic index. Unlike ruxolitinib, which potently inhibits JAK1 (IC50 ≈ 3.3 nM) and JAK2 (IC50 ≈ 2.8 nM) [1], Atiprimod exhibits a distinct JAK2/JAK3 dual inhibition profile with substantially weaker JAK1 activity, resulting in divergent downstream signaling modulation and off-target effect patterns [2]. Furthermore, Atiprimod possesses unique macrophage-targeting immunomodulatory activity and phospholipase inhibitory functions that are absent in ATP-competitive JAK2 inhibitors such as fedratinib (TG-101348) [3]. These fundamental mechanistic distinctions preclude generic substitution without compromising experimental reproducibility and biological interpretation.

Atiprimod Quantitative Differentiation Evidence: Comparator-Backed Selection Metrics


JAK2 Inhibitory Potency: Atiprimod vs. Ruxolitinib vs. Fedratinib Cross-Study Comparison

Atiprimod inhibits JAK2 with an IC50 of 397 nM in biochemical kinase assays . In cross-study comparison, this potency is approximately 100- to 140-fold weaker than the clinical JAK2 inhibitors ruxolitinib (JAK2 IC50 ≈ 2.8 nM) [1] and fedratinib (JAK2 IC50 = 3 nM) . This lower potency confers a distinct pharmacological window wherein off-target JAK1 suppression—responsible for myelosuppression with ruxolitinib—is minimized [1].

JAK-STAT signaling kinase inhibition myeloproliferative neoplasms

Differential Antiproliferative Activity Against JAK2V617F-Mutant vs. Wild-Type Cells

Atiprimod inhibited proliferation of FDCP-EpoR cells carrying the JAK2V617F mutation with an IC50 of 0.42 μM, compared to an IC50 of 0.69 μM for wild-type JAK2-expressing cells, representing a 1.6-fold greater sensitivity of mutant cells to Atiprimod [1]. In human SET-2 cells (JAK2V617F-positive acute megakaryoblastic leukemia), the IC50 was 0.53 μM, while CMK cells (JAK3-mutated) required 0.79 μM [1].

JAK2V617F mutation myeloproliferative neoplasms cell proliferation

In Vivo Tumor Growth Inhibition: Dose-Response Quantification in Multiple Myeloma Xenograft

In SCID mice bearing subcutaneous OPM1 multiple myeloma tumors, Atiprimod administered intraperitoneally on alternate days for 7 days produced tumor growth inhibition of 31% at 20 mg/kg, 48% at 30 mg/kg, and 55% at 50 mg/kg compared to vehicle control [1]. In an orthotopic SCID-hu model with INA-6 cells, Atiprimod at 40 mg/kg reduced soluble human IL-6 receptor levels by 60% versus control, indicating tumor burden reduction [1].

multiple myeloma xenograft model tumor growth inhibition

JAK2/JAK3 Dual Inhibition Profile: Unique Kinase Selectivity vs. JAK1-Sparing Clinical Agents

Atiprimod is characterized as a dual JAK2/JAK3 inhibitor [1], distinguishing it from JAK1-sparing clinical agents such as fedratinib and pacritinib, as well as from pan-JAK inhibitors such as tofacitinib. Western blot analysis demonstrates that Atiprimod inhibits phosphorylation of JAK2 and JAK3 in FDCP-EpoR cells and human leukemia cell lines at equipotent doses [2]. No quantitative JAK1 IC50 is reported in the primary literature, suggesting significantly weaker JAK1 engagement compared to JAK2 (397 nM) .

JAK3 inhibition kinase selectivity immunomodulation

Macrophage-Targeting Immunomodulatory Activity: In Vitro Proliferation Inhibition

SK&F 106615 (Atiprimod) inhibited mouse and rat spleen cell proliferation in vitro with an IC50 of 500 nM [1]. This immunomodulatory activity is distinct from classical immunosuppressive agents and is attributed to macrophage-targeting effects rather than direct lymphocyte suppression [1]. In vivo, treatment of C57BL/6 mice at 15 mg/kg/day modulated antibody and cellular responses without generalized immunosuppression [1].

immunomodulation macrophage targeting autoimmune disease

Antiangiogenic Activity: Dual bFGF and VEGF-Induced Endothelial Cell Inhibition

Atiprimod inhibited both basic fibroblast growth factor (bFGF)-induced and vascular endothelial growth factor (VEGF)-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs), resulting in disruption of endothelial cord formation in vitro [1]. This dual antiangiogenic activity distinguishes Atiprimod from anti-VEGF monoclonal antibodies (e.g., bevacizumab) that target VEGF-A exclusively and from small-molecule VEGF receptor tyrosine kinase inhibitors (e.g., sunitinib, sorafenib) that act downstream of receptor activation [2].

angiogenesis VEGF inhibition HUVEC antiangiogenic

Atiprimod Optimal Research Application Scenarios Based on Verified Differential Evidence


Myeloproliferative Neoplasm Research: JAK2V617F-Mutant Disease Modeling

Atiprimod is optimally deployed in preclinical studies of JAK2V617F-driven myeloproliferative neoplasms (polycythemia vera, essential thrombocythemia, primary myelofibrosis). Its 1.6-fold preferential antiproliferative activity against JAK2V617F-mutant cells compared to wild-type controls (IC50 0.42 μM vs. 0.69 μM) [1] supports use in mutation-specific efficacy studies. The compound's JAK2/JAK3 dual inhibition without potent JAK1 suppression [2] distinguishes it from ruxolitinib and provides a unique tool for dissecting JAK-STAT pathway contributions in MPN pathogenesis.

Multiple Myeloma Xenograft Efficacy Studies with Translational Endpoints

Atiprimod is indicated for in vivo multiple myeloma efficacy studies requiring quantified dose-response relationships. The compound has established in vivo activity across three SCID mouse models: 31-55% tumor growth inhibition in subcutaneous OPM1 xenografts (20-50 mg/kg) and 60% reduction in shuIL-6R biomarker in SCID-hu models at 40 mg/kg [1]. These data support procurement for studies evaluating IL-6/STAT3 pathway inhibitors in myeloma, particularly where oral bioavailability [2] and translational biomarker readouts are required.

JAK2/JAK3 Dual Inhibition Pharmacology with JAK1 Sparing

Atiprimod serves as a specialized pharmacological probe for studies requiring concurrent JAK2 and JAK3 inhibition while minimizing JAK1 engagement. Its JAK2 IC50 of 397 nM and confirmed JAK3 inhibitory activity in western blot analyses [1] make it uniquely suitable for investigating JAK-STAT signaling in lymphoid and myeloid malignancies, as well as for studies of STAT3/STAT5 phosphorylation in JAK3-mutated leukemias [2]. This profile is not replicated by FDA-approved JAK inhibitors (ruxolitinib, fedratinib, pacritinib, tofacitinib).

Macrophage-Targeting Immunomodulation and Autoimmune Disease Modeling

Atiprimod is appropriate for research on macrophage-driven autoimmune and inflammatory conditions, including rheumatoid arthritis models. Its macrophage-targeting immunomodulatory activity (IC50 500 nM in spleen cell proliferation assays) [1] is mechanistically distinct from direct lymphocyte immunosuppression [2]. The compound's successful completion of Phase I rheumatoid arthritis trials with favorable tolerability [3] supports its selection for studies requiring immunomodulation without pan-immunosuppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atiprimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.